Cysteine-glutathione disulfide
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Overview
Description
L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide.
S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.
Mechanism of Action
Target of Action
Cysteine-glutathione disulfide, also known as (2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid, primarily targets the body’s thiol redox buffer system . This system is critical to many important cellular functions, and any dysfunction or disruption has been implicated in various diseases .
Mode of Action
The compound interacts with its targets by participating in redox reactions. It exists in two forms: the reduced form (glutathione, GSH) and the oxidized form (glutathione disulfide, GSSG) . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment . GSH can also react with different thiols to form mixed disulfides .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the redox homeostasis of cells . The maintenance of a high GSH/GSSG ratio is crucial for many physiological functions, and a decrease in this ratio can be utilized as an indicator of oxidative stress . The GSH/GSSG ratio also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .
Pharmacokinetics
It is known that the compound is an endogenous tripeptide and the most abundant endogenous antioxidant . It is synthesized in cells and is the most abundant non-protein thiol . The standard potential value E° of the couple GSSG/2 GSH is equal to +197 mV, and because of its pH dependence according to the Nernst equation, its apparent potential E°′ at the physiological pH is equal to −240 mV .
Result of Action
The result of the action of this compound is the protection of the body against oxidative stress and reactive electrophiles . It also plays a role in the regulation of the function of various proteins . For example, glutathionylation of proteins is a protective and adaptive mechanism. It affects a number of transport proteins, such as Serca, RyR, VGCC, which allow maintaining normal calcium flow in the myocardium under various pathological conditions .
Action Environment
The action of this compound is influenced by the redox status of the cell . Changes in redox conditions, including hypoxia, ischemia, and reperfusion, can affect the formation of disulfide bonds between cysteine residues of a protein and glutathione tripeptide . This mechanism is an important part of the co- and post-translational regulation of the function of various proteins .
Biochemical Analysis
Biochemical Properties
Cysteine-glutathione disulfide plays a significant role in biochemical reactions. It is involved in the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of proteins, protecting them from irreversible oxidation . The enzymes and proteins it interacts with include glutathione peroxidase, which permits the reduction of peroxides .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the cellular redox state . It is critical to many important cellular functions, and its homeostasis is crucial . Disruption of this redox buffer has been implicated in various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to perform deglutathionylation reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can also react with different thiols to form mixed disulfides .
Temporal Effects in Laboratory Settings
It is known that the GSH/GSSG ratio is often used as an indicator of the cellular redox state .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the thiol redox buffer in the body
Subcellular Localization
It is known that once synthesized in the cytosol, GSH distributes to different subcellular organelles through a GSH transporter-mediated process .
Properties
CAS No. |
13081-14-6 |
---|---|
Molecular Formula |
C13H22N4O8S2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-amino-5-[[3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1 |
InChI Key |
BNRXZEPOHPEEAS-WTIBDHCWSA-N |
Isomeric SMILES |
C(CC(=O)NC(CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES |
C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Appearance |
Assay:≥95%A crystalline solid |
Pictograms |
Flammable; Irritant |
Synonyms |
CYSSG cysteine-glutathione disulfide cysteine-glutathione mixed disulfide nereithione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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